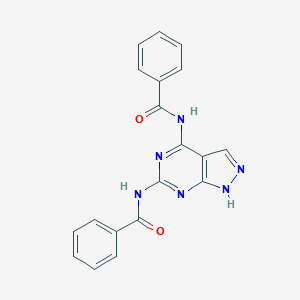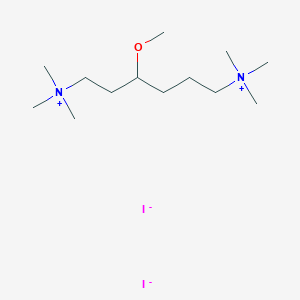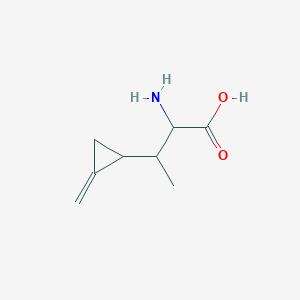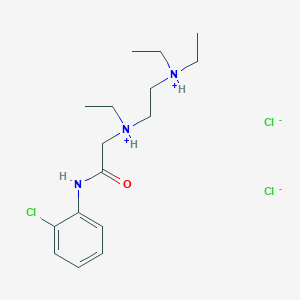
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, especially in the fields of medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is not fully understood. However, it has been suggested that this compound acts by inhibiting protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. By inhibiting CK2, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine can induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
生化和生理效应
The biochemical and physiological effects of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. In vivo studies have shown that 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, there are also some limitations associated with this compound. One of the main limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further studied.
未来方向
There are several future directions for the study of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine. One of the main directions is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity in vivo. Finally, the development of more potent and selective inhibitors of protein kinase CK2 is also an important future direction for the study of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine.
Conclusion:
In conclusion, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a novel compound that has shown promising results in scientific research, especially in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has the potential to be used as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
合成方法
The synthesis of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 4,6-dichloro-3,5-diaminopyrazine with benzamide in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In biochemistry, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine has been studied for its ability to inhibit protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
属性
CAS 编号 |
108536-61-4 |
|---|---|
产品名称 |
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine |
分子式 |
C19H14N6O2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-(6-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)21-15-14-11-20-25-16(14)23-19(22-15)24-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27) |
InChI 键 |
FRNHKUARBXYWKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4 |
其他 CAS 编号 |
108536-61-4 |
同义词 |
4,6-DBAPP 4,6-dibenzamidopyrazole(3,4-d)pyrimidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)







![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)